N-(2-bromo-4-methylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N~4~-(2-BROMO-4-METHYLPHENYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-BROMO-4-METHYLPHENYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the substituted pyrazole with an appropriate amine under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of N4-(2-BROMO-4-METHYLPHENYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-BROMO-4-METHYLPHENYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N~4~-(2-BROMO-4-METHYLPHENYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-(2-BROMO-4-METHYLPHENYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N~4~-(2-BROMO-4-METHYLPHENYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE: can be compared with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of N4-(2-BROMO-4-METHYLPHENYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of N4-(2-BROMO-4-METHYLPHENYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C14H16BrN3O |
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Molecular Weight |
322.20 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-ethyl-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H16BrN3O/c1-4-18-10(3)11(8-16-18)14(19)17-13-6-5-9(2)7-12(13)15/h5-8H,4H2,1-3H3,(H,17,19) |
InChI Key |
AZDAXOPXAQRVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NC2=C(C=C(C=C2)C)Br)C |
Origin of Product |
United States |
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